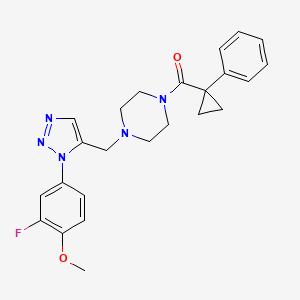

(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone

Description

The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone is a structurally complex molecule featuring:

- A 1,2,3-triazole core substituted with a 3-fluoro-4-methoxyphenyl group at the N1 position.

- A piperazine ring linked to the triazole via a methyl group.

- A 1-phenylcyclopropyl moiety attached to the piperazine through a ketone bridge.

This architecture combines heterocyclic diversity (triazole, piperazine) with aryl/cyclopropyl groups, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways. The fluorine and methoxy substituents likely enhance metabolic stability and binding affinity, as seen in similar compounds .

Properties

IUPAC Name |

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O2/c1-32-22-8-7-19(15-21(22)25)30-20(16-26-27-30)17-28-11-13-29(14-12-28)23(31)24(9-10-24)18-5-3-2-4-6-18/h2-8,15-16H,9-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVMNBHHACJDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline, propargyl bromide, and 1-phenylcyclopropylamine.

Formation of Triazole Ring: The first step involves the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent like dimethyl sulfoxide (DMSO).

Piperazine Introduction: The triazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.

Final Coupling: The final step involves coupling the piperazine-triazole intermediate with 1-phenylcyclopropylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.

Reduction: Reduction reactions can target the triazole ring and the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial and anticancer activities. The specific structure of this compound enhances its interaction with biological targets. Studies have shown that triazoles can inhibit key enzymes involved in cell proliferation and survival, making them promising candidates for drug development against various cancers and infectious diseases.

Mechanism of Action

The mechanism of action typically involves the inhibition of enzymes such as cytochrome P450 or other critical pathways in cancer cells. The presence of the 3-fluoro-4-methoxyphenyl group may enhance binding affinity to these targets, leading to increased efficacy in therapeutic applications.

Agrochemicals

Pesticide Development

The compound's unique structure allows it to function as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests can be leveraged to develop new agrochemical products. The triazole moiety is particularly effective in targeting fungal pathogens, providing a basis for the development of fungicides.

Materials Science

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing new materials with tailored properties. Its piperazine and cyclopropyl components can be utilized in creating polymers or composites with specific mechanical or thermal properties.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | Drug Development |

| Compound B | Structure B | Anticancer | Cancer Therapy |

| Compound C | Structure C | Pesticidal | Agrochemical Products |

| This Compound | Unique Structure | Antimicrobial & Anticancer | Drug & Agrochemical Development |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of the triazole compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pesticide Efficacy

Field trials conducted with a formulation based on this compound revealed its effectiveness against common agricultural pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, suggesting its viability as a new agrochemical product.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions in enzyme active sites, while the piperazine and cyclopropyl groups can enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Biological Activity

The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone) is a complex synthetic molecule that incorporates a triazole moiety and a piperazine ring, which are both known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: this compound)

- Molecular Formula: CHFO

The biological activity of this compound is largely attributed to its structural components:

Triazole Ring: The triazole moiety is known to interact with various biological targets, including enzymes and receptors. It can inhibit certain enzymatic activities and modulate signaling pathways, making it a valuable scaffold in drug development .

Piperazine Group: Piperazines are often associated with CNS activity and have been used in the development of antipsychotic and antidepressant medications. The incorporation of a piperazine ring may enhance the compound's ability to cross the blood-brain barrier .

Cyclopropyl Moiety: The presence of the phenylcyclopropyl group can influence the lipophilicity and overall pharmacokinetics of the molecule, potentially improving its bioavailability and efficacy .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazole derivatives possess comparable antibacterial and antifungal activities against tested organisms .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

These findings suggest that the compound may disrupt cellular processes essential for cancer cell survival.

Neuropharmacological Effects

Given the piperazine component, there is potential for neuropharmacological activity. Compounds with piperazine structures have been reported to exhibit antidepressant-like effects in animal models, indicating that this compound could also possess similar properties .

Case Studies

One notable study focused on the synthesis and evaluation of triazole derivatives similar to our compound. It was found that modifications in the phenyl group significantly impacted their anticancer activity against human cancer cell lines. The study concluded that specific substituents could enhance or reduce biological activity, emphasizing the importance of structural optimization in drug design .

Another investigation assessed the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to improved inhibitory effects compared to standard treatments like rifampicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by piperazine alkylation and ketone coupling. For example, analogous triazole-piperazine derivatives are synthesized via stepwise reactions: (1) formation of the 1,2,3-triazole ring from fluorinated aryl azides and propargyl derivatives under CuSO4/ascorbate conditions (60–80°C, 12–24 hrs), and (2) alkylation of piperazine using formaldehyde or halogenated intermediates . Yield optimization requires controlled stoichiometry of azide/alkyne (1:1.2), inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Key techniques include:

- NMR : - and -NMR to verify triazole proton signals (δ 7.8–8.2 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm). -NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- X-ray crystallography : Resolves regiochemistry (e.g., 1,4-disubstituted triazole vs. 1,5-isomer) and piperazine conformation. For example, similar triazole-piperazine structures show planar triazole rings and chair-conformation piperazine .

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory bioactivity data in analogous triazole-piperazine derivatives?

- Methodological Answer : Contradictions often arise from substituent effects (e.g., fluorophenyl vs. methoxyphenyl) or assay variability. Systematic approaches include:

- Comparative SAR studies : Test derivatives with incremental modifications (e.g., replacing 3-fluoro-4-methoxyphenyl with 4-fluorophenyl) in standardized assays (e.g., enzyme inhibition, cell viability) .

- Computational docking : Predict binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, fluorine atoms may enhance hydrophobic interactions, while methoxy groups influence solubility .

- Meta-analysis : Cross-reference data from multiple studies (e.g., IC50 variability in kinase assays) to identify outliers and refine experimental protocols .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Cytochrome P450 inhibition assays identify metabolic hotspots (e.g., triazole or piperazine oxidation) .

- Isotope labeling : Use -labeled analogs to track metabolic pathways (e.g., hydroxylation of the cyclopropane ring) .

- Stability under physiological conditions : Assess pH-dependent hydrolysis (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) .

Q. What computational methods are suitable for predicting intermolecular interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Analyze binding stability over time (e.g., GROMACS, AMBER). For example, piperazine flexibility may affect target engagement .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., triazole’s dipole moment) .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at triazole N3, hydrophobic regions at cyclopropane) .

Experimental Design & Optimization

Q. What experimental design principles apply to optimizing the synthetic yield of the triazole core?

- Methodological Answer : Use a Box-Behnken design to optimize CuAAC variables:

- Factors: Cu(I) concentration (0.1–1.0 eq), temperature (50–90°C), reaction time (6–24 hrs).

- Response: Yield (%) monitored by HPLC. For similar compounds, optimal conditions are 0.5 eq Cu(I), 70°C, 12 hrs, yielding >85% triazole .

Q. How can crystallinity and solubility be modulated for in vivo studies?

- Methodological Answer :

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility. Analogous piperazine derivatives show improved bioavailability via salt formation .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to increase plasma half-life .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic activation (e.g., liver-mediated prodrug conversion) or pharmacokinetic differences. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.